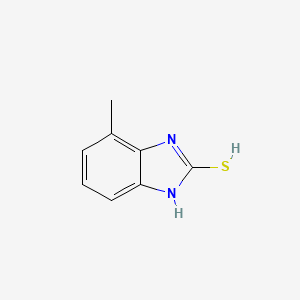

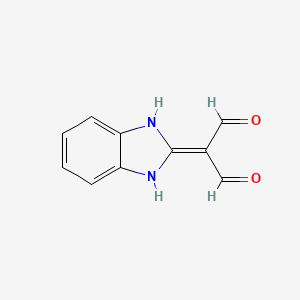

4-methyl-1H-benzimidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octanitrocubane is a highly energetic compound with the molecular formula C8(NO2)8. It is a proposed high explosive that is shock-insensitive, meaning it is not readily detonated by shock. The compound is notable for its unique cubane structure, where each of the eight hydrogen atoms in cubane is replaced by a nitro group (NO2).

Métodos De Preparación

The synthesis of octanitrocubane is complex and lengthy. It begins with cubane, a rare starting material. The process involves multiple steps of nitration, where nitro groups are introduced into the cubane structure. The reaction conditions are highly controlled, requiring specific temperatures and solvents to ensure the correct placement of nitro groups. Industrial production methods are not well-established due to the difficulty and expense of synthesizing cubane and the subsequent nitration steps.

Análisis De Reacciones Químicas

Octanitrocubane undergoes several types of chemical reactions, including:

Oxidation: The nitro groups can be oxidized further, although this is not common due to the already high oxidation state.

Reduction: The nitro groups can be reduced to amines under specific conditions.

Substitution: Nitro groups can be substituted with other functional groups, although this is challenging due to the stability of the nitro groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions but can include various substituted cubanes or reduced forms of octanitrocubane.

Aplicaciones Científicas De Investigación

Octanitrocubane has several scientific research applications:

Chemistry: It is studied for its unique structure and high energy content. Researchers are interested in its potential as a high-performance explosive.

Biology: There is limited application in biology due to its explosive nature.

Medicine: Similarly, its use in medicine is restricted due to safety concerns.

Mecanismo De Acción

The mechanism by which octanitrocubane exerts its effects is primarily through its decomposition into carbon dioxide and nitrogen gas. The presence of strained chemical bonds in the cubane structure stores potential energy, which is released upon decomposition. This results in a highly expansive breakdown, contributing to its explosive power.

Comparación Con Compuestos Similares

Octanitrocubane is compared with other high-energy materials such as:

Heptanitrocubane: Slightly less nitrated but believed to have marginally better performance due to a better oxygen balance.

Octafluorocubane: Another cubane derivative with different substituents.

TNT (Trinitrotoluene): A well-known explosive that is less powerful but more readily available.

Octanitrocubane is unique due to its high energy content and shock insensitivity, making it a promising candidate for high-performance explosives.

Propiedades

IUPAC Name |

4-methyl-1H-benzimidazole-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCDDZBBZNIFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)NC(=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Methoxybenzo[D]thiazol-2-YL)ethanone](/img/structure/B7809441.png)

![4-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B7809443.png)

![2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B7809484.png)

![3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B7809506.png)